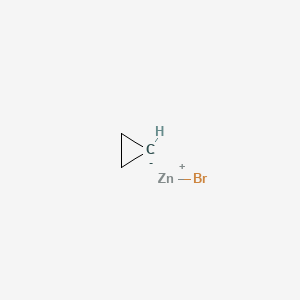

bromozinc(1+);cyclopropane

Description

Properties

Molecular Formula |

C3H5BrZn |

|---|---|

Molecular Weight |

186.4 g/mol |

IUPAC Name |

bromozinc(1+);cyclopropane |

InChI |

InChI=1S/C3H5.BrH.Zn/c1-2-3-1;;/h1H,2-3H2;1H;/q-1;;+2/p-1 |

InChI Key |

IKVDXUFZJARKPF-UHFFFAOYSA-M |

Canonical SMILES |

C1C[CH-]1.[Zn+]Br |

Origin of Product |

United States |

Reactivity and Transformation Pathways of Bromozinc 1+ ;cyclopropane and Cyclopropylzinc Derivatives

Electrophilic Quenching and Functionalization Reactions

Cyclopropylzinc reagents readily react with a range of electrophiles, enabling the direct functionalization of the cyclopropane (B1198618) ring. These reactions are fundamental to their utility in synthesis.

The reaction of cyclopropylzinc reagents with elemental halogens, such as iodine (I₂), is a classic example of electrophilic quenching. This transformation effectively replaces the carbon-zinc bond with a carbon-halogen bond, yielding a cyclopropyl (B3062369) halide. For instance, the treatment of a cyclopropylzinc species with iodine results in the formation of the corresponding cyclopropyl iodide. acs.org This reaction is often used as a diagnostic tool to confirm the successful formation of the organozinc reagent and to determine its yield before proceeding with more complex transformations. researchgate.net Similarly, other electrophilic halogen sources, like N-iodosuccinimide (NIS), can be employed to achieve the same functional group transformation.

Cyclopropylzinc reagents, particularly those derived from α-bromocyclopropanecarboxylates, undergo addition reactions to carbonyl compounds such as aldehydes and ketones. oup.comorganic-chemistry.org This process is analogous to the well-known Reformatsky reaction, where a zinc enolate adds to a carbonyl group to form a β-hydroxy ester. rsc.org The reaction of cyclopropylzinc bromide with an aldehyde or ketone yields a cyclopropyl-substituted alcohol, effectively forming a new carbon-carbon bond. oup.com These reactions can proceed with high stereoselectivity, often favoring the formation of the trans-adduct as the major product. oup.comresearchgate.net The versatility of this method allows for the synthesis of a wide array of tri- or tetrasubstituted cyclopropanes. oup.com

Table 1: Examples of Reformatsky-Type Reactions with Cyclopropylzinc Reagents

| Carbonyl Compound | Cyclopropylzinc Reagent | Major Product | Reference |

|---|---|---|---|

| Benzaldehyde | 1-(Methoxycarbonyl)cyclopropylzinc bromide | Methyl 1-(hydroxy(phenyl)methyl)cyclopropane-1-carboxylate | oup.com |

| Cyclopentanone | 1-(Methoxycarbonyl)cyclopropylzinc bromide | Methyl 1-(1-hydroxycyclopentyl)cyclopropane-1-carboxylate | oup.com |

| Acetophenone | 1-(Methoxycarbonyl)cyclopropylzinc bromide | Methyl 1-(1-hydroxy-1-phenylethyl)cyclopropane-1-carboxylate | oup.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

One of the most powerful applications of cyclopropylzinc reagents is their participation in transition metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon bonds between the cyclopropyl group and various organic partners.

Palladium catalysis is preeminent in facilitating the cross-coupling of cyclopropylzinc reagents. The Negishi coupling, in particular, has proven to be a highly efficient method for creating cyclopropyl-aryl and cyclopropyl-heteroaryl linkages.

Cyclopropylzinc bromide serves as an effective nucleophile in the palladium-catalyzed Negishi cross-coupling reaction. smolecule.comlookchem.com This reaction couples the cyclopropyl group with a wide range of aryl and heteroaryl halides (iodides and bromides), providing a direct route to arylcyclopropanes and heteroarylcyclopropanes. researchgate.netscientificlabs.co.uk The reaction is known for its high yields, rapid reaction rates, and tolerance of various functional groups on the aromatic partner. researchgate.netunl.pt Catalysts for this transformation often consist of a palladium source, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like CPhos, which has shown to be particularly effective. nih.govorganic-chemistry.org The process is a reliable tool for C(sp³)–C(sp²) bond formation. nih.gov

Table 2: Examples of Negishi Coupling with Cyclopropylzinc Bromide

| Aryl/Heteroaryl Halide | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Bromobenzonitrile | Pd(OAc)₂ / CPhos | 2-Cyclopropylbenzonitrile | 94% | nih.gov |

| 4-Iodobenzonitrile | Pd(OAc)₂ / CPhos | 4-Cyclopropylbenzonitrile | 95% | researchgate.net |

| 2-Bromoanisole | Pd(OAc)₂ / CPhos | 1-Cyclopropyl-2-methoxybenzene | 91% | nih.gov |

| 3-Bromopyridine | Pd₂(dba)₃ / SPhos | 3-Cyclopropylpyridine | 85% | nih.gov |

| 2-Chloro-4-iodoaniline (Boc-protected) | Pd(PPh₃)₄ | tert-butyl (2-chloro-4-cyclopropylphenyl)carbamate | Good | unl.pt |

A significant advantage of using cyclopropylzinc reagents in cross-coupling reactions is the potential for stereospecificity. When an enantiomerically enriched or a stereodefined substituted cyclopropylzinc reagent is used, the configuration of the stereocenter on the cyclopropane ring is often retained in the final coupled product. acs.org This stereospecificity is crucial for the synthesis of chiral molecules. nih.gov For example, the palladium-catalyzed arylation of 1-(alkoxycarbonyl)cyclopropylzinc bromide has been shown to proceed with high stereoselectivity. oup.com Furthermore, strategies involving the kinetic resolution of racemic cyclopropylzinc reagents followed by stereospecific coupling allow for the creation of two different functionalized chiral cyclopropanes from a single racemic starting material. nih.govacs.org This highlights the utility of these reagents in advanced asymmetric synthesis. nih.gov

Copper-Catalyzed Transformations

Copper catalysis plays a pivotal role in expanding the synthetic utility of cyclopropylzinc reagents. These catalysts facilitate a range of reactions, from conjugate additions to sophisticated enantioconvergent cross-couplings, enabling the stereocontrolled formation of highly substituted cyclopropane structures.

Copper(I) salts, such as copper iodide (CuI) and copper cyanide (CuCN), effectively catalyze the carbozincation of cyclopropene (B1174273) derivatives. acs.orgnih.gov This process is analogous to the well-established conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds. acs.org In this transformation, a diorganozinc reagent adds across the double bond of a cyclopropene, directed by a coordinating group like an ester or an oxazolidinone. acs.orgnih.gov The reaction proceeds with high facial selectivity, generating a new cyclopropylzinc species in situ. acs.org This intermediate can then be trapped by various electrophiles, such as iodine or allyl bromide, in a stereospecific manner to yield polysubstituted cyclopropanes. acs.orgnih.gov The use of chiral oxazolidinone auxiliaries can effectively control the diastereoselectivity of the carbometalation. nih.gov An enantioselective variant of this reaction has been developed, providing access to highly enantioenriched cyclopropanes as single diastereoisomers using low quantities of an inexpensive, commercially available copper catalyst. acs.org

| Cyclopropene Substrate | Diorganozinc Reagent | Catalyst | Electrophile Trap | Final Product | Yield | Diastereoselectivity |

|---|---|---|---|---|---|---|

| Ethyl 2-phenylcycloprop-2-ene-1-carboxylate | Et₂Zn | CuCN (20 mol %) | H⁺ (quench) | Ethyl 2-ethyl-2-phenylcyclopropane-1-carboxylate | 86% | >95:5 dr |

| Ethyl 2-phenylcycloprop-2-ene-1-carboxylate | Me₂Zn | CuCN (20 mol %) | H⁺ (quench) | Ethyl 2-methyl-2-phenylcyclopropane-1-carboxylate | 85% | >95:5 dr |

| Ethyl 2-phenylcycloprop-2-ene-1-carboxylate | Ph₂Zn | CuCN (20 mol %) | I₂ | Ethyl 1-iodo-2,2-diphenylcyclopropane-1-carboxylate | 75% | >95:5 dr |

| (R)-4-phenyloxazolidin-2-one derivative of cycloprop-2-ene-1-carboxylic acid | Et₂Zn | CuI (20 mol %) | H⁺ (quench) | (R)-3-(2-ethylcyclopropane-1-carbonyl)-4-phenyloxazolidin-2-one | 94% | 96:4 dr |

A significant challenge in cross-coupling is controlling the stereochemistry when using highly reactive radical intermediates. Recent advances have demonstrated that copper catalysis can achieve enantioconvergent cross-coupling of racemic cyclopropyl halides with terminal alkynes. dicp.ac.cn This method generates highly reactive cyclopropyl radicals from a racemic mixture of cyclopropyl halides. dicp.ac.cn By employing a copper(II) salt with a hard, chiral N,N,N-ligand, the system facilitates the rapid and enantioselective coupling of the transient prochiral radical with a terminal alkyne. dicp.ac.cn This approach successfully overcomes the common side reactions associated with reactive radicals, providing access to synthetically valuable enantioenriched alkynyl cyclopropanes. dicp.ac.cnacs.org The strategy exhibits a broad substrate scope for both the cyclopropyl halide and the alkyne coupling partner. dicp.ac.cn This powerful technique provides a platform for constructing chiral C(sp³)–C(sp) bonds, which are key features in many natural products and pharmaceuticals. dicp.ac.cnacs.org

Other Metal-Catalyzed Reactions (e.g., Cobalt, Rhodium, Iron)

Beyond copper, other transition metals like cobalt, rhodium, and iron have been employed to catalyze unique transformations of cyclopropylzinc reagents and their precursors.

Cobalt: Cobalt complexes, such as CoCl₂, are effective catalysts for the cross-coupling of cyclopropylzinc reagents with various (hetero)aryl halides. nih.govresearchgate.net This method allows for the introduction of the cyclopropyl moiety onto aromatic and heteroaromatic systems under mild conditions. nih.gov The reaction is notable for its chemoselectivity and can be applied to complex and functionalized substrates. nih.govorganic-chemistry.org For instance, the cross-coupling of cyclopropylzinc bromide with functionalized aryl halides proceeds in high yields, making the protocol valuable for larger-scale applications. researchgate.net

Rhodium: Rhodium catalysts have been utilized in cycloaddition reactions involving cyclopropene derivatives. In one example, a rhodium/binap complex catalyzes the reaction of 3,3-diarylcyclopropenes with terminal alkynes. acs.org The reaction proceeds through a proposed mechanism involving the insertion of the rhodium catalyst, followed by a C-H activation of an aromatic ring and a key 1,4-rhodium shift to form the final carbocyclic product. acs.org

Iron: Iron, an earth-abundant and inexpensive metal, has emerged as a catalyst for reactions involving cyclopropyl derivatives. An enantioselective iron-catalyzed system has been described for the addition of diorganozinc reagents to cyclopropenone ketals. nih.gov Additionally, iron catalysis can promote domino reactions, such as the difunctionalization of vinyl cyclopropanes with alkyl bromides and aryl Grignard reagents, which proceeds via a radical addition followed by ring-opening of the cyclopropane. beilstein-journals.org

Ring-Opening and Rearrangement Reactions Involving Organozinc Species

The inherent strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, providing a powerful driving force for synthetic transformations. Organozinc species are instrumental in promoting or participating in these pathways.

Cyclopropanols are versatile synthetic intermediates that can undergo ring-opening reactions when treated with organozinc reagents like diethylzinc (B1219324) (Et₂Zn) or zinc iodide (ZnI₂). researchgate.netarkat-usa.org This reaction provides a regioselective route to α-methyl substituted ketones. arkat-usa.org The proposed mechanism involves the initial reaction between the cyclopropanol (B106826) and the organozinc reagent to form a zinc alkoxide. arkat-usa.org This intermediate then undergoes a rearrangement, driven by the release of ring strain, to generate a zinc homoenolate, which upon aqueous workup yields the corresponding ketone. researchgate.netarkat-usa.org This transformation represents a key method for converting readily available cyclopropanols into functionalized acyclic ketones. arkat-usa.org More advanced applications involve the in-situ generation of these zinc homoenolates, which can then be trapped by various electrophiles or participate in further catalytic cycles. tohoku.ac.jpchemrxiv.org

| Cyclopropanol Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 1-Phenylcyclopropan-1-ol | Et₂Zn (1.1 eq) | Propiophenone | 88% |

| 1-Butylcyclopropan-1-ol | Et₂Zn (1.1 eq) | Hexan-2-one | 85% |

| 1-(4-Methoxyphenyl)cyclopropan-1-ol | ZnI₂ (1.1 eq) | 1-(4-Methoxyphenyl)propan-1-one | 91% |

| 1-Benzylcyclopropan-1-ol | Et₂Zn (1.1 eq) | 4-Phenylbutan-2-one | 86% |

Cyclopropane derivatives, including cyclopropanols, are excellent substrates for oxidative radical reactions that involve a ring-opening/cyclization sequence. grafiati.comnih.gov These processes are typically initiated by an oxidant, such as manganese(III) acetate (B1210297) or a copper(II) salt, which generates a radical species. grafiati.comnih.gov The reaction cascade generally follows a common pathway: a radical adds to a double bond on a cyclopropane-containing substrate, or a hydrogen is abstracted from a cyclopropanol, to form a cyclopropyl-substituted radical. nih.gov This highly strained radical readily undergoes homolytic cleavage of the three-membered ring to produce a more stable alkyl radical. nih.gov This newly formed radical can then undergo an intramolecular cyclization, often onto an adjacent aromatic ring, to construct new polycyclic systems. nih.gov This strategy has been successfully applied to the synthesis of functionalized dihydronaphthalenes from methylenecyclopropanes and various radical precursors. nih.gov

Sigmatropic Rearrangements

Sigmatropic rearrangements represent a class of pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. libretexts.org While common in organic chemistry, documented sigmatropic rearrangements directly involving a cyclopropylzinc species are not prevalent in the literature. However, related transformations of cyclopropane derivatives, particularly vinylcyclopropanes, are well-established and provide insight into potential rearrangement pathways. One notable example is the vinylcyclopropane-cyclopentene rearrangement, a thermally or photochemically induced ring expansion. wikipedia.orgorganicchemistrydata.org

In the context of organometallic chemistry, a nih.govresearchgate.net-sigmatropic rearrangement involving an organozinc carbenoid has been reported. acs.orgorganic-chemistry.org This reaction, however, does not start with a pre-formed cyclopropylzinc reagent but rather involves a zinc carbenoid intermediate in its pathway. Research by Charette and coworkers described the formation of a storable phosphate (B84403) carbenoid, (n-BuO)₂P(O)OZnCH₂I, which participates in nih.govresearchgate.net-sigmatropic rearrangements. acs.org

Furthermore, the synthesis of divinylcyclopropanes from vinyl cyclopropylzinc reagents can lead to subsequent, rapid researchgate.netresearchgate.net-sigmatropic (Cope) rearrangements, especially with cis-divinyl cyclopropane intermediates, which rearrange within seconds at room temperature to form cycloheptadiene products. semanticscholar.org This highlights the propensity of highly strained systems generated from cyclopropylzinc precursors to undergo these transformations. While not a rearrangement of the organozinc species itself, it is a direct and often unavoidable consequence of its reaction to form a suitable substrate.

Another related area involves the gold(I)-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement of cyclopropyl-substituted propargylic esters. nih.gov These studies utilize the cyclopropane ring as a mechanistic probe and demonstrate the reversibility of such rearrangements, but again, the zinc moiety is not directly involved in the sigmatropic shift. nih.gov The cleavage of cyclopropane rings adjacent to zirconocene (B1252598) η²-alkene complexes to form η³-allyl complexes also represents a related rearrangement, demonstrating how transition metals can induce transformations in cyclopropyl systems. rsc.org

Stereochemical Control and Selectivity in Organozinc Cyclopropane Chemistry

The utility of cyclopropylzinc reagents in organic synthesis is significantly enhanced by the ability to control the stereochemical outcome of their reactions. The rigid three-membered ring allows for the precise installation of stereocenters, and extensive research has focused on mastering diastereoselectivity, enantioselectivity, regioselectivity, and chemoselectivity.

Diastereoselectivity and Enantioselectivity Studies

The synthesis of stereochemically defined cyclopropanes using organozinc reagents has been a major focus of research, leading to the development of powerful diastereoselective and enantioselective methodologies.

Diastereoselectivity:

A prominent strategy for achieving high diastereoselectivity is the carbozincation of cyclopropene derivatives. The research led by Joseph M. Fox demonstrated that copper(I)-catalyzed addition of diorganozinc reagents to cyclopropenes bearing ester or oxazolidinone directing groups proceeds with excellent facial selectivity. researchgate.netacs.orgorganic-chemistry.orgarkat-usa.org This approach allows for the creation of cyclopropylzinc intermediates that can be trapped with various electrophiles, preserving the stereochemistry. researchgate.netacs.orgorganic-chemistry.orgarkat-usa.org The diastereoselectivity in these reactions is often very high, with ratios exceeding 93:7. acs.orgarkat-usa.org Toluene has been identified as a superior solvent for enhancing diastereoselectivity compared to THF or diethyl ether. arkat-usa.org

Another key method is the diastereoselective zinco-cyclopropanation of chiral allylic alcohols. acs.org The hydroxyl group of the alcohol directs the delivery of the zinc carbenoid, leading to high levels of diastereoselectivity. acs.orgresearchgate.net Charette and colleagues showed that the reaction of gem-dizinc carbenoids with chiral allylic alcohols can create three contiguous stereocenters with high control, and the resulting cyclopropylzinc species can be trapped with retention of configuration. acs.org The nature of the zinc carbenoid is crucial; for instance, using (iodomethyl)zinc(II) trifluoroacetate (B77799) can increase reactivity. libretexts.org

Enantioselectivity:

Achieving enantioselectivity often involves the use of chiral ligands or auxiliaries, or employing enantioconvergent or enantiodivergent strategies.

Enantiodivergent Relay Coupling: A novel strategy involves the kinetic resolution of racemic cis-cyclopropylzinc reagents through a nickel-catalyzed enantioselective coupling. This is followed by a stereospecific coupling of the remaining enantiomerically enriched cyclopropylzinc reagent, allowing for the synthesis of two different functionalized chiral cyclopropanes with opposite configurations from a single racemic starting material. nih.govucl.ac.uk

Enantioconvergent Cross-Coupling: Highly reactive racemic cyclopropyl radicals can be coupled with terminal alkynes using a redox state-tuned copper catalyst to produce enantioenriched alkynyl cyclopropanes. orgsyn.org This method addresses the challenge of chemoselectivity often encountered with highly reactive radical species. orgsyn.org

Catalytic Asymmetric Carbozincation: The copper-catalyzed carbozincation of 3,3-disubstituted cyclopropenes with diorganozinc reagents can be rendered enantioselective. Using commercially available and inexpensive copper catalysts with chiral ligands allows for the synthesis of highly enantioenriched cyclopropylzinc reagents, which can be further functionalized. semanticscholar.org

Cobalt-Catalyzed Cyclopropenation: Chiral cobalt(II) complexes have been used to catalyze the enantioselective cyclopropenation of alkynes with diazo reagents, producing chiral cyclopropenes with high enantioselectivity. nih.gov These cyclopropenes are precursors for the corresponding cyclopropylzinc reagents.

Influence of Directing Groups and Chiral Ligands/Auxiliaries

The stereochemical outcome of reactions involving cyclopropylzinc reagents is profoundly influenced by the presence of directing groups on the substrate and the use of external chiral ligands or auxiliaries.

Directing Groups:

Functional groups on the substrate can pre-organize the transition state by coordinating to the zinc atom, thereby directing the attack of the reagent or an incoming electrophile.

Ester and Oxazolidinone Groups: In the Cu-catalyzed carbozincation of cyclopropenes, ester and oxazolidinone functionalities have proven to be highly effective directing groups. acs.orgarkat-usa.org They control the facial selectivity of the addition of diorganozinc reagents, leading to excellent diastereoselectivity. researchgate.netacs.org Oxazolidinone derivatives are particularly useful as they are often more stable than the corresponding esters. acs.orgarkat-usa.org

Hydroxyl Groups: The hydroxyl group in chiral allylic alcohols is a classic and powerful directing group in Simmons-Smith cyclopropanation and related zinco-cyclopropanation reactions. acs.orgresearchgate.net It chelates to the zinc reagent, ensuring the delivery of the carbenoid to the syn-face of the double bond, which typically results in high diastereoselectivity. researchgate.net

Chiral Ligands and Auxiliaries:

External chiral molecules that coordinate to the metal center can create a chiral environment, inducing enantioselectivity.

Chiral Oxazolidinone Auxiliaries: Attaching a chiral oxazolidinone to a cyclopropene substrate serves as a chiral auxiliary that can effectively control the diastereoselectivity of carbometalation reactions. acs.orgorganic-chemistry.orgarkat-usa.org For instance, the addition of Et₂Zn to a cyclopropene bearing a chiral oxazolidinone derived from 3-phenylcycloprop-2-ene carboxylic acid proceeds with greater than 95% diastereoselectivity. arkat-usa.org

Chiral Ligands: The use of catalytic amounts of a chiral ligand in conjunction with a metal catalyst is a cornerstone of asymmetric synthesis. In the context of cyclopropylzinc chemistry, various ligands have been employed.

N-Methylprolinol: This chiral ligand has been used to achieve enantio- and facially selective carbomagnesiation of cyclopropenes. researchgate.net

Dioxaborolane-derived Ligands: Charette's group has developed chiral dioxaborolane-based ligands for the enantio- and diastereoselective formation of trans-halocyclopropanes from α-halo zinc carbenoids. ucl.ac.uk

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been shown to be key for achieving high selectivity in palladium-catalyzed asymmetric difluoroallylation reactions.

Cobalt-Porphyrin Complexes: Chiral cobalt(II) complexes, particularly those based on D₂-symmetric porphyrins, are effective catalysts for the asymmetric cyclopropenation of olefins, a key step in forming the precursors to chiral cyclopropylzinc reagents. nih.gov

Ts(en) Ligands: Ligands such as N-tosylethylenediamine (Ts(en)) have been used with iridium catalysts for transfer hydrogenation, showcasing the utility of chiral diamine derivatives in related metal-catalyzed reactions. wikipedia.org

The interplay between the substrate, reagent, and chiral controller is delicate, and optimization is often required to achieve high levels of stereocontrol.

Regioselectivity and Chemoselectivity Considerations

Beyond stereoselectivity, controlling the region of the molecule that reacts (regioselectivity) and which functional group reacts in a multifunctional molecule (chemoselectivity) is critical for the synthetic utility of cyclopropylzinc reagents.

Regioselectivity:

Regioselectivity is a key consideration in the addition of organozinc reagents to unsymmetrical cyclopropenes.

Carbozincation of Substituted Cyclopropenes: In the Cu-catalyzed carbozincation of 2-alkyl-substituted cycloprop-2-ene carboxylate esters, the addition of the organozinc reagent proceeds with high regioselectivity, reliably forming cyclopropanes with quaternary carbon centers. acs.orgorganic-chemistry.orgarkat-usa.org The directing group (ester or oxazolidinone) guides the incoming nucleophile to the C3 position of the cyclopropene ring, away from the substituted C2 position.

Allylzincation of Cyclopropenes: The regioselectivity of the allylzincation of cyclopropenes can be controlled by the choice of ligand, allowing for selective synthesis of different constitutional isomers.

Ring Opening of Cyclopropanols: Organozinc reagents can promote the regioselective ring opening of cyclopropanols to form zinc homoenolates, which can then be trapped to yield α-methyl substituted ketones. rsc.org

Chemoselectivity:

Cyclopropylzinc reagents exhibit remarkable functional group tolerance, a hallmark of organozinc chemistry, which allows for high chemoselectivity in complex molecular settings.

Cross-Coupling Reactions: Cyclopropylzinc bromide is stable and participates efficiently in Negishi cross-coupling reactions with functionalized aryl halides. wikipedia.org These reactions can proceed in the presence of sensitive functional groups like nitriles and amines, demonstrating high chemoselectivity. wikipedia.org

Enantiodivergent Relay Coupling: The one-pot, two-step enantiodivergent relay coupling process showcases excellent chemoselectivity. nih.govucl.ac.uk The first nickel-catalyzed coupling reacts selectively with one electrophile, leaving the second electrophile and the modified organozinc reagent to react in the subsequent step. nih.gov

Radical Cross-Coupling: Overcoming the poor chemoselectivity of highly reactive radicals is a significant challenge. A strategy using redox state-tuned copper catalysis enables the desired enantioconvergent radical cross-coupling of cyclopropyl radicals with terminal alkynes to proceed efficiently, minimizing side reactions. orgsyn.org This demonstrates a high degree of chemoselectivity control even in complex radical processes. orgsyn.org

Compatibility with Electrophiles: The intermediate cyclopropylzinc species generated from carbozincation reactions are compatible with a wide range of electrophiles, including I₂, allyl bromide, and acyl chlorides, allowing for selective functionalization. researchgate.netacs.orgarkat-usa.org

This high degree of selectivity makes cyclopropylzinc reagents powerful tools for the precise and predictable construction of complex molecular architectures.

Mechanistic Investigations and Advanced Theoretical Studies

Elucidation of Reaction Mechanisms

The mechanistic landscape of reactions involving cyclopropyl (B3062369) organozinc reagents is multifaceted, encompassing concerted, stepwise, and radical pathways. The specific route is often dictated by the substrate, reaction conditions, and the precise nature of the zinc reagent.

Organozinc carbenoids are key reactive intermediates in many cyclopropanation reactions. ucl.ac.ukucl.ac.ukresearchgate.net These species, often generated in situ, act as cyclopropanating agents by transferring a carbene fragment to an alkene. ucl.ac.uk The generation and reactivity of these carbenoids have been extensively studied to understand their role in the synthesis of functionalized cyclopropanes. ucl.ac.uk

One common method for generating these intermediates is through the reductive deoxygenation of carbonyl compounds using zinc and a silicon electrophile. ucl.ac.uk The structure and reactivity of the resulting carbenoid are influenced by factors such as the solvent and temperature. For instance, studies on the cyclopropanation of cyclohexene (B86901) with p-anisaldehyde and zinc amalgam have shown that reaction temperatures below reflux can lead to improved yield and diastereoselectivity, with the highest diastereomeric excess observed at -30°C. ucl.ac.uk

The development of functionalized organozinc carbenoids, such as those derived from N,N-diethoxymethyloxazolidinone derivatives, has expanded the scope of these reactions, allowing for the synthesis of highly functionalized N-cyclopropyl oxazolidinones. ucl.ac.uk The mechanism of these transformations is complex, and investigations continue to probe whether the carbenoid is a homogeneous or heterogeneous species. ucl.ac.uk The electronic nature of the alkene substrate also plays a significant role in the outcome of the cyclopropanation. ucl.ac.uk

| Reaction Parameter | Observation | Reference |

|---|---|---|

| Temperature | Lower temperatures (e.g., -30°C) can increase yield and diastereoselectivity in certain zinc carbenoid cyclopropanations. | ucl.ac.uk |

| Carbenoid Precursor | N,N-diethoxymethyloxazolidinone derivatives can be used to generate "amidoorganozinc" carbenoids for synthesizing functionalized cyclopropanes. | ucl.ac.uk |

| Generation Method | Reductive deoxygenation of carbonyl compounds with zinc and a silicon electrophile is a key method for carbenoid formation. | ucl.ac.uk |

| Substrate Electronics | The electronic properties of the alkene substrate influence the efficiency and selectivity of the cyclopropanation reaction. | ucl.ac.uk |

An alternative mechanistic pathway for transformations of cyclopropane (B1198618) derivatives involves the formation of transient zinc homoenolates. nih.govresearchgate.netntu.edu.sg These intermediates typically arise from the ring-opening of zinc cyclopropoxides, which can be generated from cyclopropanols. nih.govchemrxiv.org The resulting zinc homoenolate exists in equilibrium with an "enolized" form, which is a highly reactive, bis-nucleophilic species. researchgate.netntu.edu.sg

Mechanistic studies have highlighted the fleeting nature of these enolized homoenolates. nih.govresearchgate.net Once formed, they immediately participate in subsequent reactions, such as addition to cyclopropenes or aldehydes. nih.govntu.edu.sg For example, in the stereoselective hydroxyallylation of cyclopropenes with cyclopropanols, the reaction proceeds through the transient generation of an enolized zinc homoenolate that acts as a prochiral allylzinc nucleophile. nih.govchemrxiv.org This transient species is generated via the ring-opening of a zinc cyclopropoxide, followed by enolization. nih.govresearchgate.net N-heterocyclic carbene (NHC) ligands have been shown to promote the rate-determining generation of the enolized homoenolate and also participate in the subsequent allylzincation step. nih.govresearchgate.net This pathway allows for the synthesis of densely functionalized cyclopropanes with excellent control over stereochemistry. nih.govchemrxiv.org

Beyond two-electron pathways, reactions involving organozinc species can also proceed through radical and single-electron transfer (SET) mechanisms. nih.govnih.gov A SET event, often from a nucleophile to a substrate, can initiate a radical cascade, leading to the formation of cyclopropane rings. youtube.com The involvement of radical intermediates is particularly relevant in reactions co-catalyzed by species like iodine. rsc.org

Visible-light-mediated cyclopropanation reactions provide a clear example of these pathways. rsc.org In some systems, a single electron transfer generates transient radical species that drive the reaction. rsc.orgresearchgate.net For instance, the reaction can proceed via an iodine-atom transfer radical addition (I-ATRA), which constructs an iodinated radical intermediate that subsequently undergoes cyclization to form the cyclopropane product. rsc.orgresearchgate.net The presence of iodine is crucial for favoring the cyclopropanation pathway over competing reactions like hydroalkylation. rsc.org The stability of organic radicals can be significantly enhanced upon coordination with a metal ion, which also influences their reactivity and selectivity. researchgate.net

Computational Chemistry and Spectroscopic Analysis

To probe the highly reactive and often short-lived intermediates that characterize these reaction pathways, researchers rely on a combination of computational modeling and advanced spectroscopic techniques.

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions, including cyclopropanations involving organozinc species. mdpi.comnih.gov DFT calculations allow for the mapping of reaction energy profiles, providing critical information about the feasibility of proposed mechanistic pathways by comparing their activation energy barriers. researchgate.netresearchgate.net

For example, DFT has been used to clarify the mechanism of metal-free cyclopropanation reactions catalyzed by Lewis acids like tris(pentafluorophenyl)borane. nih.gov By calculating the energy barriers for different potential pathways—such as those involving N-, C-, or O-bound boron activation—researchers can identify the most plausible reaction mechanism. nih.gov Such studies have shown that the removal of a dinitrogen molecule is often the rate-limiting step that determines the preferred pathway. nih.gov Furthermore, DFT calculations help elucidate the origin of diastereoselectivity by analyzing the transition state structures, revealing that steric hindrance and non-covalent interactions (like π–π stacking) can significantly lower the energy of one transition state over another. researchgate.netnih.gov

Direct observation of reaction intermediates is crucial for validating proposed mechanisms. Given the transient nature of many species in organozinc chemistry, specialized spectroscopic techniques are employed.

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis provides invaluable information about the solution-state structure of organozinc reagents and intermediates. rsc.orgmorressier.com Increased stability of certain carbenoids, such as Zn/F carbenoids which have half-lives of several hours at room temperature, has facilitated detailed NMR studies, revealing their structure and decomposition mechanisms for the first time. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is considered the definitive method for detecting and characterizing radical species. scribd.comnih.gov Its high sensitivity allows for the detection of radicals at nanomolar to micromolar concentrations. ljmu.ac.uk In the context of SET pathways, EPR can provide direct evidence of radical intermediates, helping to confirm the operative mechanism. ljmu.ac.ukacs.org The hyperfine patterns in EPR spectra are crucial for identifying the specific structure of the primary radicals formed. ljmu.ac.uk

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for detecting transient intermediates in catalytic cycles. researchgate.net Techniques like Desorption Electrospray Ionization (DESI-MS) are particularly adept at capturing fleeting species with short half-lives. stanford.edu This method has been successfully used to identify short-lived nitrenoid complexes in other catalytic reactions, demonstrating its potential for studying the transient intermediates in organozinc-mediated cyclopropanations. stanford.edu

| Spectroscopic Technique | Type of Information Provided | Intermediates Detected/Characterized | Reference |

|---|---|---|---|

| in situ NMR | Solution-state structure, coordination environment, decomposition mechanisms. | Organozinc carbenoids, solution species of organozinc reagents. | rsc.orgmorressier.com |

| EPR | Detection and characterization of species with unpaired electrons, chemical structure of radicals. | Radical intermediates, semiquinone radicals. | nih.govljmu.ac.uk |

| HRMS (e.g., DESI-MS) | Detection and mass analysis of transient, short-lived species in a reaction mixture. | Metalloradicals, reactive nitrenoid complexes, other fleeting intermediates. | researchgate.netstanford.edu |

Advanced Synthetic Applications and Methodological Developments

Construction of Architecturally Complex Cyclopropanes

The synthesis of intricate molecular architectures containing cyclopropane (B1198618) rings is a significant challenge in organic chemistry. Cyclopropylzinc bromide and related organozinc reagents are instrumental in addressing this challenge, enabling the stereoselective construction of densely functionalized three-membered rings.

One of the cornerstone methods for cyclopropane synthesis is the Simmons-Smith reaction, which traditionally uses a zinc-copper couple and diiodomethane (B129776). rsc.orgethz.ch Modern variations often employ diethylzinc (B1219324) and a dihaloalkane (the Furukawa modification) or other advanced zinc carbenoids to achieve higher reactivity and broader substrate scope. ethz.chsci-hub.seresearchgate.net These reagents facilitate the cyclopropanation of a wide array of alkenes with high stereospecificity relative to the alkene's geometry. rsc.org For instance, the inherent Lewis basicity of an alcohol functional group can direct the zinc carbenoid to one face of a nearby double bond, allowing for highly diastereoselective cyclopropanations in allylic alcohols. ethz.chnih.gov

Beyond simple cyclopropanation, cyclopropylzinc reagents are crucial in assembling complex natural products. rsc.orgsci-hub.se Strategies involving the intramolecular cyclization of 1,n-enynes catalyzed by metals like gold can forge densely substituted cyclopropanes embedded within complex polycyclic skeletons. rsc.org Furthermore, zinc-mediated transformations of 1,3-diols, via their dimesylate derivatives, provide an orthogonal approach to introduce cyclopropane rings into complex molecules like polyketides and statins at a late stage of the synthesis. nih.govacs.org This method is valued for its mild conditions and tolerance of various functional groups, including esters and amides. nih.gov

A powerful strategy for creating chiral cyclopropanes involves an enantiodivergent relay coupling process. This one-pot, two-step method begins with the kinetic resolution of a racemic cis-cyclopropylzinc reagent through a nickel-catalyzed enantioselective coupling with an alkyl electrophile. The remaining unreacted, enantiomerically enriched cyclopropylzinc reagent is then coupled with a second, different electrophile in a stereospecific manner. acs.org This process yields two distinct, highly functionalized chiral cyclopropane products with opposite configurations, starting from a single racemic precursor. acs.org This approach has been successfully applied to generate chiral fluoroalkylated cyclopropanes and other derivatives of medicinal interest. acs.org

Another sophisticated method involves the stereoselective hydroxyallylation of cyclopropenes with cyclopropanols under zinc-mediated conditions. This reaction can create densely functionalized cyclopropanes with excellent control over three contiguous stereocenters. chemrxiv.orgchemrxiv.org The mechanism is believed to involve the transient generation of an enolized zinc homoenolate, which then acts as a prochiral allylzinc nucleophile. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 1: Examples of Architecturally Complex Cyclopropanes Synthesized Using Zinc Reagents

| Starting Material Type | Zinc Reagent/Mediator | Key Transformation | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Racemic cis-cyclopropyl iodide | Zinc dust, then Ni-catalyst & electrophiles | Enantiodivergent relay coupling | Two enantiomerically enriched functionalized cyclopropanes | Access to two different chiral products from one racemate | acs.org |

| Cyclopropene (B1174273) & Cyclopropanol (B106826) | Et₂Zn, NHC catalyst | Stereoselective hydroxyallylation | Densely functionalized cyclopropanes | Excellent diastereocontrol over three contiguous stereocenters | chemrxiv.orgchemrxiv.org |

| 1,3-Diol (as dimesylate) | Zn⁰ dust, NaI | Intramolecular cross-electrophile coupling | 1,2-Disubstituted cyclopropanes | Late-stage functionalization of complex molecules (e.g., statins) | nih.govacs.org |

| Allylic Alcohol | Et₂Zn, CH₂I₂ (Furukawa Reagent) | Directed Simmons-Smith cyclopropanation | Diastereomerically pure cyclopropyl (B3062369) alcohols | High diastereoselectivity due to -OH directing group | ethz.chnih.gov |

Modular Synthetic Strategies for Functionalized Cyclopropanes

The concept of modularity, where complex molecules are assembled from simpler, interchangeable building blocks, is central to efficient synthesis. Cyclopropylzinc bromide is an exemplary modular reagent, enabling the straightforward coupling of a cyclopropyl unit with a diverse range of electrophilic partners. smolecule.com

The Negishi cross-coupling reaction is the primary vehicle for these modular strategies. smolecule.comnumberanalytics.com In this palladium- or nickel-catalyzed reaction, cyclopropylzinc bromide couples with various organic halides (aryl, heteroaryl, vinyl) or triflates to form new carbon-carbon bonds. smolecule.comnumberanalytics.comresearchgate.net This allows for the synthesis of a vast library of functionalized cyclopropanes by simply changing the coupling partner. For example, arylcyclopropanes are readily synthesized by coupling cyclopropylzinc bromide with the corresponding aryl bromides. unl.ptresearchgate.net This approach is highly valued for its functional group tolerance, allowing for the presence of esters, nitriles, and other sensitive groups in the electrophile. smolecule.com

Recent advances have further expanded this modularity. Air-stable palladium(I) dimer catalysts have enabled the rapid and site-selective coupling of vinyl cyclopropylzinc reagents with polyfunctionalized aryl bromides. semanticscholar.orgnih.gov This method demonstrates excellent chemoselectivity, with the reaction occurring exclusively at the C-Br bond even in the presence of other reactive sites like chlorides or triflates. semanticscholar.org The stereochemical integrity of both the cyclopropane ring and the vinyl group is maintained throughout the reaction, allowing for the synthesis of geometrically defined divinyl cyclopropanes, such as those found in the Dictyopterene family of natural products. nih.gov

The development of tandem or one-pot procedures further highlights the modularity of organozinc chemistry. One-pot arylation/cyclopropanation of enals has been achieved using triarylboroxin, diethylzinc, and diiodomethane. researchgate.net Similarly, a two-step continuous flow process has been developed for the synthesis of 1,1-cyclopropane aminoketones, demonstrating a telescoped, modular approach where intermediates are not isolated. rsc.orgvapourtec.com These strategies underscore the power of cyclopropylzinc reagents as versatile building blocks for the rapid generation of molecular diversity.

Ligand Design and Catalyst Optimization for Organozinc Reactions

The success of transition metal-catalyzed reactions involving cyclopropylzinc bromide, particularly Negishi cross-couplings, is highly dependent on the catalyst system, which includes the metal center and its associated ligands. numberanalytics.com Careful optimization of these components is crucial for achieving high yields, selectivity, and reaction rates while minimizing undesirable side reactions like homocoupling. numberanalytics.combucknell.edu

Palladium and nickel are the most common metal catalysts used. numberanalytics.comresearchgate.net While the choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) can sometimes have a minimal effect on yield, the ligand bound to the metal center plays a critical role. bucknell.eduresearchgate.net Research has shown that bulky, electron-rich phosphine (B1218219) ligands are particularly effective for these couplings. Ligands such as RuPhos, CPhos, and tBuXPhos have been shown to inhibit unwanted reaction pathways and promote efficient cross-coupling, leading to higher yields and better selectivity, especially with challenging substrates like secondary alkylzinc halides. bucknell.eduresearchgate.netsci-hub.se

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for zinc-mediated reactions. chemrxiv.orgchemrxiv.org In the stereoselective hydroxyallylation of cyclopropenes, a chiral amino alcohol-derived bifunctional NHC was essential for achieving high enantioselectivity. chemrxiv.orgchemrxiv.org The NHC is believed to not only accelerate the rate-determining step but also to participate directly in the key allylzincation process. researchgate.net

Catalyst optimization also involves adjusting the catalyst loading. While early methods often used higher catalyst loads, modern protocols aim for lower concentrations (often reported in mol % or ppm) to improve cost-effectiveness and reduce metal contamination in the final product, a key consideration in pharmaceutical manufacturing. acs.org The development of highly active catalyst systems allows for efficient reactions with catalyst loadings well below 1 mol %.

Table 2: Influence of Ligands on Negishi Cross-Coupling with Organozinc Reagents

| Ligand Class | Specific Ligand Example | Key Characteristics | Effect on Reaction | Typical Application | Reference |

|---|---|---|---|---|---|

| Bulky Phosphines | RuPhos, CPhos | Electron-rich, sterically hindered | Inhibits side reactions, improves yields and efficiency | Coupling of aryl halides with alkylzinc reagents | bucknell.eduresearchgate.netsci-hub.se |

| N-Heterocyclic Carbenes (NHCs) | Chiral amino alcohol-derived NHC | Strong σ-donor, bifunctional | Enables catalytic enantioselective variants, promotes key mechanistic steps | Stereoselective functionalization of cyclopropenes | chemrxiv.orgchemrxiv.org |

| Bipyridines | 2,2'-bipyridine (bpy) | Chelating N-donor ligand | Promotes reactions involving enolized homoenolates | Zinc-catalyzed β-functionalization of cyclopropanols | researchgate.net |

Development of Robust and Scalable Protocols

For a synthetic method to be truly useful, especially in industrial settings, it must be robust, reproducible, and scalable. Significant effort has been dedicated to developing such protocols for reactions involving cyclopropylzinc bromide. The inherent stability of cyclopropylzinc bromide, particularly when compared to more reactive organolithium or Grignard reagents, and its efficient one-step synthesis contribute to its suitability for large-scale applications. smolecule.comresearchgate.net

Key to developing robust protocols is the optimization of reaction parameters beyond the catalyst system. This includes careful selection of solvent, temperature, and reagent concentration. numberanalytics.com For instance, polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used in Negishi couplings as they influence the solubility and reactivity of the organozinc reagent and the catalyst. numberanalytics.com

A major advancement in scalability and safety has been the development of methods for the on-demand synthesis of organozinc reagents. nih.gov Traditional batch preparation of these reagents can be labor-intensive and pose risks due to exothermicity and water sensitivity. nih.gov Modern protocols, often utilizing flow chemistry, allow for the in situ generation of the organozinc reagent, which is then immediately consumed in the subsequent reaction. nih.govrsc.org This approach avoids the accumulation of large quantities of reactive intermediates, leading to a safer and more controlled process. For example, a solution of an organic halide can be pumped through a heated column packed with metallic zinc to generate the organozinc reagent continuously and with a reproducible concentration. nih.govresearchgate.net This method has been shown to be scalable, capable of producing hundreds of milliliters of reagent solution at a steady rate. nih.gov

The development of a scalable synthetic route for a highly polar heterocyclic aminocyclopropyl building block highlighted the importance of process optimization. sci-hub.se Challenges such as the moisture sensitivity of intermediates were overcome by carefully controlling reaction conditions and developing alternative stepwise procedures, demonstrating the path from laboratory-scale screening to a robust, scalable process. sci-hub.se

Integration with Flow Chemistry Techniques

The integration of organozinc chemistry with continuous flow technology represents a paradigm shift in synthetic methodology, offering significant advantages in terms of safety, efficiency, and scalability. vapourtec.com Flow reactors provide superior heat and mass transfer, rapid mixing, and precise control over reaction parameters like temperature and residence time, which is particularly beneficial for managing the exothermic and sensitive nature of organometallic reactions. rsc.orgvapourtec.com

Flow chemistry has been successfully applied to the synthesis of cyclopropane derivatives. A two-step telescoped synthesis of 1,1-cyclopropane aminoketones was achieved under continuous flow conditions. rsc.orgvapourtec.com The first step, a photochemical cyclization, saw a dramatic increase in productivity from 18.5 mg/hour in a custom batch photoreactor to over 500 mg/hour in a Vapourtec UV-150 flow reactor, with the residence time cut from 30 minutes to just one minute. vapourtec.com The output of this first reactor was then directly fed into a second reactor for the subsequent condensation and ring-contraction step, eliminating the need for intermediate purification and isolation. vapourtec.com

A key application of flow chemistry is the on-demand synthesis of organozinc reagents for use in Negishi couplings. rsc.orgresearchgate.net In a typical setup, an organic halide is passed through a packed bed of activated zinc to generate the organozinc halide, which is then immediately mixed with a stream containing an aryl halide and a palladium catalyst. nih.govrsc.org This "in-line" generation and consumption strategy minimizes the handling of unstable organozinc compounds and enhances process safety, making the powerful Negishi coupling more accessible and greener. rsc.org This approach has been shown to achieve high yields (82-92%) for the formation of the organozinc reagent within a single pass through the reactor. researchgate.net The integration of synthesis, workup, and analysis into a single, continuous system is a major goal of modern flow chemistry, and the use of cyclopropylzinc bromide and related reagents is at the forefront of this evolution. researchgate.netdntb.gov.ua

Future Research Directions and Perspectives

Expansion of Substrate Scope and Reaction Diversity for Cyclopropylzinc Reagents

A primary avenue for future research lies in broadening the range of substrates and reaction types available for cyclopropylzinc reagents. While their use in Negishi-type cross-coupling reactions is established, there is considerable room for expansion.

Expanding the Electrophile Scope: Future efforts will likely focus on coupling cyclopropylzinc reagents with a more diverse array of electrophiles. This includes challenging substrates that are often prone to side reactions, such as sterically hindered aryl chlorides, alkyl halides with β-hydrogens, and various heterocyclic compounds. The development of novel palladium, nickel, or copper catalyst systems will be crucial to overcoming these challenges and improving reaction efficiency and functional group tolerance. organicreactions.orgsigmaaldrich.com

Diastereo- and Enantioselective Transformations: A significant frontier is the development of highly stereoselective reactions. The synthesis of chiral cyclopropanes is of great interest in medicinal chemistry. nih.gov Future research will likely involve the design and application of new chiral ligands that can induce high levels of diastereoselectivity and enantioselectivity in reactions involving cyclopropylzinc reagents. researchgate.netnih.govcureffi.orgyoutube.comyoutube.com This would provide access to a wide range of enantioenriched cyclopropyl-containing molecules, which are valuable synthons for natural product synthesis and drug discovery.

Table 1: Potential Expansion of Electrophile Scope for Cyclopropylzinc Reagents

| Electrophile Class | Current Status | Future Research Goal | Potential Catalyst System |

|---|---|---|---|

| Aryl/Vinyl Halides | Well-established for bromides and iodides | Efficient coupling with challenging chlorides and fluorides | Advanced Pd-NHC or Ni(II) complexes |

| Alkyl Halides | Limited by β-hydride elimination | Broadening scope to include primary and secondary alkyl halides | Ligand design to suppress β-hydride elimination |

| Acyl/Carbonyl Compounds | Established for some additions | Development of catalytic asymmetric additions | Chiral amino alcohol or BINOL-based ligands |

Discovery of Novel Reactivity Modes for Bromozinc(1+);cyclopropane (B1198618)

Beyond conventional cross-coupling, the unique strain energy of the cyclopropane ring suggests that bromozinc(1+);cyclopropane could participate in a variety of novel transformations. nih.gov

Ring-Opening Reactions: The inherent ring strain of the cyclopropyl (B3062369) group can be exploited in controlled ring-opening reactions. Future research could explore transition-metal-catalyzed or Lewis-acid-mediated pathways to selectively cleave a C-C bond in the cyclopropane ring after its initial coupling, leading to the formation of linear, functionalized products. researchgate.netacs.orgmdpi.com This would represent a powerful strategy for skeletal editing and the rapid construction of complex carbon frameworks.

Radical and Photochemical Reactions: The exploration of radical-mediated reactions involving organozinc reagents is a growing field. Investigating the behavior of this compound under photochemical or radical-initiating conditions could unveil unprecedented reactivity patterns. This could lead to new methods for cyclopropyl functionalization, such as radical-based C-H activation or the formation of novel polycyclic systems.

Computational and Mechanistic Studies: A deeper mechanistic understanding is crucial for the rational design of new reactions. nih.gov Future research should leverage computational chemistry, such as Density Functional Theory (DFT), to model reaction pathways, predict transition states, and elucidate the factors controlling reactivity and selectivity. These theoretical insights will be invaluable for discovering and optimizing novel transformations for this compound.

Development of Sustainable and Environmentally Benign Methodologies

In line with the principles of green chemistry, future research must address the environmental impact of synthetic methods involving cyclopropylzinc reagents.

Biocatalysis: The use of enzymes for chemical synthesis offers a highly selective and environmentally friendly alternative to traditional methods. nih.gov Research into engineering enzymes, such as cyclopropane synthases or heme proteins, could enable the biocatalytic synthesis of chiral cyclopropane derivatives with high enantiopurity under mild, aqueous conditions. nih.govgithub.ioresearchgate.net This approach could revolutionize the production of valuable cyclopropyl building blocks.

Mechanochemistry: The synthesis of organozinc reagents often requires organic solvents and can be sensitive to air and moisture. slideshare.net Mechanochemical methods, such as ball-milling, offer a solvent-free or low-solvent alternative for the preparation of this compound directly from cyclopropyl bromide and zinc metal. researchgate.netcardiff.ac.uknih.govresearchgate.net This technique can enhance reaction rates, reduce waste, and simplify purification procedures.

Table 2: Comparison of Synthetic Methodologies for Cyclopropylzinc Reagents

| Methodology | Key Advantages | Challenges | Future Research Focus |

|---|---|---|---|

| Traditional Batch | Well-established, versatile | Solvent waste, potential safety hazards, energy intensive | Optimization of existing procedures |

| Biocatalysis | High stereoselectivity, mild conditions, aqueous media | Limited substrate scope, enzyme stability | Enzyme engineering, expanding reaction scope |

| Mechanochemistry | Reduced/no solvent, enhanced reactivity, simplified workup | Scalability, reaction monitoring | Development of scalable reactors, in-situ analysis |

| Flow Chemistry | Enhanced safety, precise control, easy scale-up, automation | Potential for clogging, initial equipment cost | Reactor design for handling solids, integration of purification |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bromozinc(1+)-cyclopropane complexes, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Bromozinc(1+)-cyclopropane derivatives are typically synthesized via transmetallation or halogen-zinc exchange reactions. For example, 2-bromo-1,1-dimethylcyclopropane reacts with organozinc reagents under inert atmospheres (argon/nitrogen) to form stable complexes. Optimization involves adjusting stoichiometry (e.g., Zn:halide ratios), solvent polarity (THF vs. DCM), and temperature (−78°C to 25°C) to minimize side reactions like elimination (cyclopropene formation) . Retrosynthetic AI tools (e.g., Template_relevance models) can predict feasible routes by analyzing bond dissociation energies and steric effects .

Q. How can researchers characterize the structural stability of bromozinc(1+)-cyclopropane complexes under varying conditions?

- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ⁶⁷Zn) to monitor ligand exchange dynamics and decomposition pathways. X-ray crystallography provides precise bond-length data for cyclopropane-Zn coordination. For stability testing, expose complexes to moisture, oxygen, or elevated temperatures (e.g., TGA analysis) to identify degradation products like ZnBr₂ or cyclopropanol derivatives .

Q. What spectroscopic techniques are most effective for distinguishing bromozinc(1+) isomers in cyclopropane systems?

- Methodological Answer : Rotational spectroscopy resolves geometric isomers via dipole moment differences. Vibrational circular dichroism (VCD) differentiates enantiomers in chiral cyclopropane-zinc complexes. Computational DFT calculations (e.g., B3LYP/6-31G*) validate experimental spectra and assign stereochemical configurations .

Advanced Research Questions

Q. How do electronic effects of cyclopropane substituents influence the reactivity of bromozinc(1+) complexes in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., CF₃) on cyclopropane increase Zn electrophilicity, accelerating transmetallation with palladium catalysts. Compare kinetic data (e.g., Eyring plots) for Suzuki-Miyaura couplings using substituent-varied substrates. Hammett parameters (σ) correlate with reaction rates; meta-substituted cyclopropanes show slower kinetics due to steric hindrance .

Q. What computational strategies can resolve contradictions in reported cyclopropane-Zn bond dissociation energies (BDEs)?

- Methodological Answer : Discrepancies arise from basis set limitations (e.g., LANL2DZ vs. def2-TZVP) and solvent models (PCM vs. SMD). Perform benchmark studies using high-level ab initio methods (CCSD(T)/CBS) to validate BDEs. Compare with experimental calorimetric data (e.g., solution-phase ΔH measurements) to identify systematic errors .

Q. How can bromozinc(1+)-cyclopropane intermediates be applied in the total synthesis of strained natural products?

- Methodological Answer : Use cyclopropane-zinc complexes as strategic intermediates for ring-opening/functionalization. For example, GaCl₃-catalyzed insertions into cyclopropane rings enable stereoselective C–C bond formation in belactosin congeners (a class of proteasome inhibitors). Retain stereochemical integrity by optimizing Lewis acid catalysts and reaction times (monitored via in-situ IR) .

Q. What experimental designs mitigate competing elimination pathways during bromozinc(1+)-cyclopropane synthesis?

- Methodological Answer : Introduce bulky ligands (e.g., TMEDA or sparteine) to stabilize transition states and suppress β-hydride elimination. Low-temperature conditions (−40°C) and slow reagent addition rates (syringe pumps) minimize exothermic side reactions. Kinetic trapping experiments with quenching agents (e.g., D₂O) confirm intermediate lifetimes .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between theoretical and experimental geometries of bromozinc(1+)-cyclopropane complexes?

- Methodological Answer : Cross-validate DFT-optimized structures with SC-XRD (single-crystal X-ray diffraction) data. If torsional angles deviate >5°, re-examine basis set suitability (e.g., add polarization/diffusion functions). For dynamic systems (e.g., fluxional molecules), use molecular dynamics simulations to model conformational averaging .

Q. What statistical methods are appropriate for analyzing cyclopropane ring-strain effects on bromozinc(1+) reactivity?

- Methodological Answer : Apply multivariate regression to correlate strain energy (calculated via group increment theory) with reaction rates. Use ANOVA to assess significance of variables (e.g., substituent size vs. activation energy). For small datasets, employ non-parametric tests (e.g., Kruskal-Wallis) .

Tables of Key Data

Guidance for Methodological Rigor

- Data Triangulation : Validate NMR/X-ray results with independent techniques (e.g., mass spectrometry) .

- Ethical Reporting : Disclose all synthetic attempts, including failed routes, to avoid publication bias .

- Peer Review : Pre-submission critique using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensures alignment with journal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.